2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide
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Overview
Description
Compound VII [WO2021149692A1] is a synthetic organic compound that belongs to a novel series of diaminopyridines. It has been identified as the most potent antimalarial compound in this series, as claimed in Eisai’s patent WO2021149692A1 . The compound is specifically designed to target and inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthesis of Compound VII [WO2021149692A1] involves multiple steps, starting with the preparation of the core diaminopyridine structure. The synthetic route includes the following key steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Functional Groups: Various functional groups, such as the trifluoroethoxy and cyclopropyl groups, are introduced through substitution reactions.
Final Assembly: The final compound is assembled by coupling the functionalized pyridine core with other molecular fragments under specific reaction conditions.
Industrial production methods for Compound VII [WO2021149692A1] would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Compound VII [WO2021149692A1] undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound VII [WO2021149692A1] has significant scientific research applications, particularly in the field of antimalarial drug development. Its potent activity against Plasmodium falciparum makes it a valuable candidate for further research and development. Some of its applications include:
Chemistry: The compound is used in studies to understand the structure-activity relationship of diaminopyridines and their antimalarial properties.
Biology: Researchers use the compound to study the biological mechanisms of malaria and the parasite’s response to treatment.
Medicine: The compound is being investigated for its potential use in developing new antimalarial therapies.
Mechanism of Action
The mechanism of action of Compound VII [WO2021149692A1] involves targeting specific molecular pathways in Plasmodium falciparum. The compound inhibits the growth of the parasite by interfering with its metabolic processes. The primary molecular target is the GPI-anchored wall transfer protein 1 in Plasmodium falciparum, which is essential for the parasite’s survival and proliferation . By inhibiting this protein, the compound effectively disrupts the parasite’s life cycle and prevents the progression of malaria.
Properties
Molecular Formula |
C21H19F6N7O2 |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19F6N7O2/c22-20(23,24)9-36-12-3-1-11(2-4-12)8-30-17(35)13-7-14(16(29)32-15(13)28)34-10-31-18(33-34)19(5-6-19)21(25,26)27/h1-4,7,10H,5-6,8-9H2,(H,30,35)(H4,28,29,32) |
InChI Key |
FIWILGQIZHDAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NN(C=N2)C3=C(N=C(C(=C3)C(=O)NCC4=CC=C(C=C4)OCC(F)(F)F)N)N)C(F)(F)F |
Origin of Product |
United States |
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